4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a pyrrolidinone moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the pyrrolidinone group. Common synthetic routes may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidinone Group: This step often involves nucleophilic substitution reactions where the benzodiazole intermediate reacts with a pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as 1H-benzimidazole, exhibit a range of biological activities.
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone are known for their pharmacological properties.
Uniqueness
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other benzodiazole or pyrrolidinone derivatives.
Properties
Molecular Formula |
C25H21ClFN3O2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21ClFN3O2/c1-32-23-12-5-4-11-22(23)29-14-16(13-24(29)31)25-28-20-9-2-3-10-21(20)30(25)15-17-18(26)7-6-8-19(17)27/h2-12,16H,13-15H2,1H3 |
InChI Key |
YMJRHCCWXVGTOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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